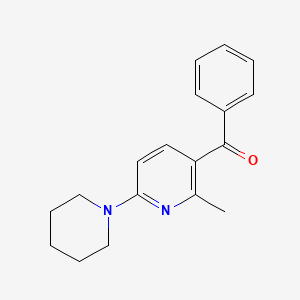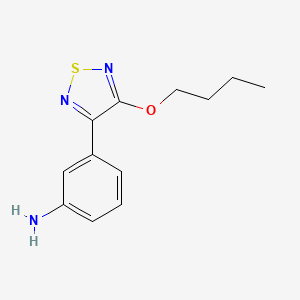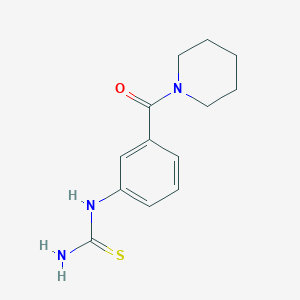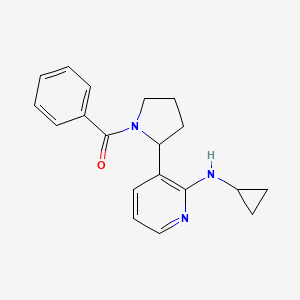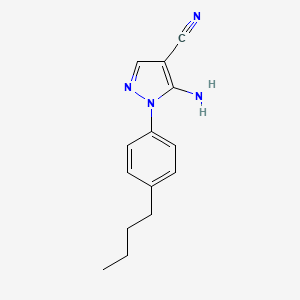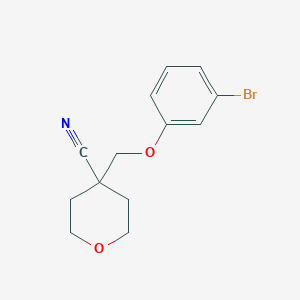![molecular formula C13H8N2O2 B11797715 4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797715.png)
4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused pyridine and furan ring system with an aldehyde functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with a furan ring precursor under specific conditions. For example, the synthesis might start with the preparation of a furan-2-carbaldehyde derivative, which is then subjected to cyclization with a pyridine derivative in the presence of a catalyst such as phosphorus oxychloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: 4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carboxylic acid.
Reduction: 4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-methanol.
Substitution: Halogenated derivatives such as 4-(Pyridin-2-yl)-5-bromofuro[3,2-c]pyridine-2-carbaldehyde.
Aplicaciones Científicas De Investigación
4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer agents.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets such as kinases and receptors.
Photodynamic Therapy: A derivative of this compound has been developed as a photosensitizer for the specific imaging and photodynamic ablation of Gram-positive bacteria.
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde and its derivatives involves the disruption of key cellular signaling pathways. For instance, in cancer cells, the compound targets kinases such as AKT1, leading to the inhibition of cell survival pathways and induction of apoptosis . In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon light activation, which damages bacterial cells .
Comparación Con Compuestos Similares
4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde can be compared with other similar compounds such as:
Furo[2,3-b]pyridine derivatives: These compounds also exhibit significant biological activities and are used in drug discovery.
Pyrazolopyridine derivatives: These compounds are known for their inhibitory activity against cyclin-dependent kinases (CDKs) and are explored for their anticancer potential.
The uniqueness of this compound lies in its specific structural features that allow for versatile modifications and its potential as a multifunctional therapeutic agent.
Propiedades
Fórmula molecular |
C13H8N2O2 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
4-pyridin-2-ylfuro[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H8N2O2/c16-8-9-7-10-12(17-9)4-6-15-13(10)11-3-1-2-5-14-11/h1-8H |
Clave InChI |
OFICOJLCWJBQOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=CC3=C2C=C(O3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


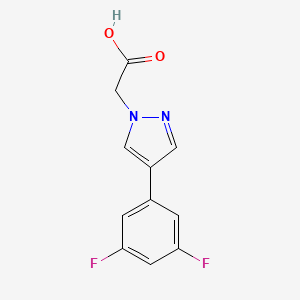

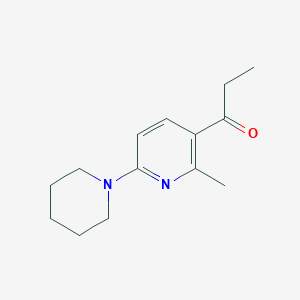
![4-Chloro-2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B11797648.png)
